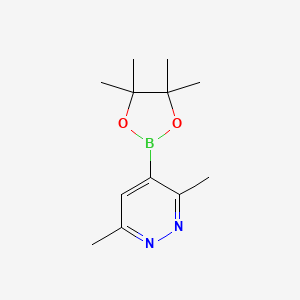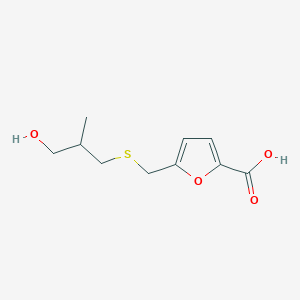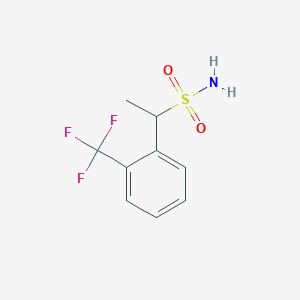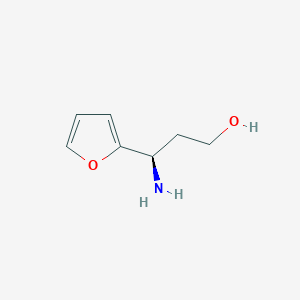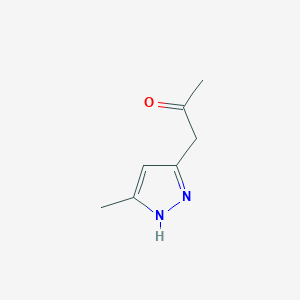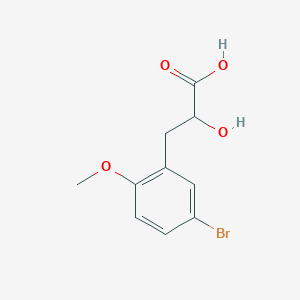
1-(Tetrahydro-2h-pyran-3-yl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tetrahydro-2h-pyran-3-yl)cyclopropan-1-ol is an organic compound with the molecular formula C8H14O2 It features a cyclopropane ring attached to a tetrahydropyran moiety, making it an interesting structure for various chemical and biological studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tetrahydro-2h-pyran-3-yl)cyclopropan-1-ol can be achieved through several methods. One common approach involves the cyclopropanation of tetrahydropyran derivatives. For instance, starting from tetrahydropyran-3-carboxaldehyde, a cyclopropanation reaction can be carried out using diazomethane under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-(Tetrahydro-2h-pyran-3-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are commonly used.
Substitution: Reagents like SOCl2 (Thionyl chloride) and PBr3 (Phosphorus tribromide) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various ketones, aldehydes, and substituted cyclopropane derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-(Tetrahydro-2h-pyran-3-yl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Tetrahydro-2h-pyran-3-yl)cyclopropan-1-ol involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(Tetrahydro-2h-pyran-3-yl)cyclopropan-1-amine
- 1-(Tetrahydro-2h-pyran-4-yl)ethanone
- 2H-Pyran-3-ol derivatives
Uniqueness
1-(Tetrahydro-2h-pyran-3-yl)cyclopropan-1-ol is unique due to its specific structural features, which combine the reactivity of the cyclopropane ring with the stability of the tetrahydropyran moiety. This combination makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-(oxan-3-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C8H14O2/c9-8(3-4-8)7-2-1-5-10-6-7/h7,9H,1-6H2 |
InChI Key |
IVCQKWAHKZQFGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C2(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



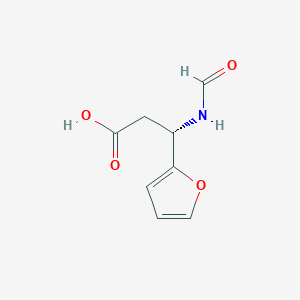
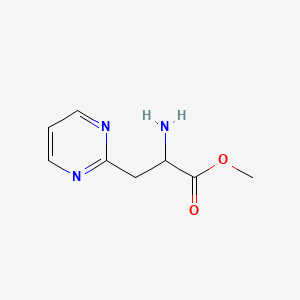


![3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B13615927.png)
